4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-
CAS No.: 3240-60-6
Cat. No.: VC17317699
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3240-60-6 |
|---|---|
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one |
| Standard InChI | InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3 |
| Standard InChI Key | QYXORJXXZRQXTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(C(=N1)SC)C |
Introduction
Chemical Identity and Structural Characteristics
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- belongs to the pyrimidinone family, a class of nitrogen-containing heterocycles integral to nucleic acid chemistry and drug design. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. The IUPAC name, 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one, reflects its substitution pattern, which includes:
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Methyl groups at positions 3 and 6 of the pyrimidine ring.
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A methylthio group (-SMe) at position 2.
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A keto group at position 4, which confers tautomeric flexibility (discussed in Section 3) .
The compound’s structural formula is represented as:
with the Standard InChI key:
InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 3240-60-6 | |
| Molecular Formula | C₇H₁₀N₂OS | |
| Molecular Weight | 170.23 g/mol | |
| IUPAC Name | 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one | |
| Tautomeric Forms | Keto-enol (see Section 3) |
Synthetic Methodologies
While direct synthesis protocols for 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- are sparsely documented, analogous pyrimidinone derivatives provide insight into plausible routes. A three-step strategy for synthesizing 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (a structurally related compound) offers a potential framework :
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Cyclocondensation: Reacting acetylacetone with thiourea in the presence of hydrochloric acid yields 4,6-dimethyl-2-mercaptopyrimidine.
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Methylation: Treating the mercapto intermediate with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) introduces the methylthio group.
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Oxidation: Hydrogen peroxide and sodium tungstate oxidize the methylthio group to a methylsulfonyl moiety .
Adapting this approach, the target compound could be synthesized by halting the oxidation step at the methylthio stage. Key advantages of this method include:
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Use of dimethyl carbonate as a greener methylating agent compared to toxic alternatives like dimethyl sulfate .
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Phase-transfer catalysts (e.g., TBAB) enhancing reaction efficiency.
Table 2: Comparative Synthesis of Pyrimidinone Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetylacetone, thiourea, HCl | 82.3% | |
| Methylation | DMC, TBAB, K₂CO₃ | 85% | |
| Oxidation | H₂O₂, Na₂WO₄, TBAB | 98.4% |
Tautomerism and Structural Dynamics
The keto group at position 4 enables tautomeric interconversion between the 4-keto and 4-hydroxy (enol) forms, a phenomenon critical to the compound’s reactivity and biological interactions. Theoretical studies on 4-pyrimidone analogs reveal:
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The 4-keto tautomer is thermodynamically favored in isolation due to resonance stabilization .
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Solvent effects (e.g., water) minimally alter the stability hierarchy, though hydrogen bonding may stabilize enolic forms .
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Intramolecular proton transfer requires substantial activation energy (~40–50 kcal/mol), limiting spontaneous tautomerization under standard conditions .
These findings suggest that 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- predominantly exists in the keto form, with implications for its:
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Chemical reactivity: The electron-withdrawing keto group enhances susceptibility to nucleophilic attack at position 2.
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Biological activity: Tautomeric stability may influence binding to enzymatic targets.
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.
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Biological Profiling: Screening against cancer cell lines and microbial panels to quantify efficacy.
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Computational Studies: Molecular dynamics simulations to map tautomer-dependent target interactions.
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